molecular formula C26H26N2O4 B2950380 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide CAS No. 1351584-64-9

4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2950380
CAS No.: 1351584-64-9
M. Wt: 430.504
InChI Key: IRWXGGZOLYIMPS-UHFFFAOYSA-N
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Description

Role of Morpholine Derivatives in Targeted Drug Discovery

The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, has become a cornerstone of rational drug design due to its unique physicochemical properties. Its chair-like conformation enables optimal spatial orientation of substituents, while the oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets.

Table 1: Key Applications of Morpholine Derivatives in Drug Development

Target Class Example Drug Therapeutic Area Structural Feature
mTOR/PI3K Kinases Bimiralisib (PQR309) Oncology Dual morpholine substituents
Monoamine Oxidase B Safinamide Neurodegeneration Benzyloxy-morpholine hybrid
Beta-Secretase (BACE-1) Compound 17 Alzheimer’s Disease Bicyclic morpholine scaffold

In this compound, the 5-oxomorpholine core provides three critical advantages:

  • Solubility-Permeability Balance : The morpholine nitrogen (pK~a~ ≈ 8.4) remains partially protonated at physiological pH, enhancing aqueous solubility without compromising blood-brain barrier penetration.
  • Targeted Hydrogen Bonding : The carbonyl oxygen at position 5 interacts with catalytic aspartate residues in kinases, as demonstrated in mTOR inhibitor complexes.
  • Conformational Adaptability : The skew-boat conformation adopted by substituted morpholines enables induced-fit binding to hydrophobic enzyme pockets.

Recent structure-activity relationship (SAR) studies emphasize that C-4 substitutions on the morpholine ring significantly enhance potency against PI3K/mTOR pathways. For instance, 3,5-ethylene-bridged morpholine derivatives show 10-fold greater activity than non-bridged analogs. These findings validate the strategic placement of the benzyl group at position 4 in the target compound.

Structural Significance of Benzyl and Benzyloxy Substituents in Bioactive Molecules

The benzyl (C~6~H~5~CH~2~-) and benzyloxy (C~6~H~5~CH~2~O-) groups in this compound serve distinct yet complementary roles:

Benzyl Group Contributions :

  • Hydrophobic Envelopment : The benzyl moiety at position 4 occupies aromatic-rich regions of target proteins. Molecular docking studies reveal π-π stacking interactions with phenylalanine residues in mTOR’s ATP-binding pocket.
  • Steric Guidance : The CH~2~ spacer orients the phenyl ring to avoid clashes with gatekeeper residues like Thr222 in PI3Kγ.

Benzyloxy Group Contributions :

  • Electron Modulation : The oxygen atom in the benzyloxy group withdraws electron density via resonance, polarizing the adjacent benzene ring to strengthen dipole interactions with lysine residues.
  • Metabolic Stability : Benzyloxy substituents resist first-pass oxidation better than smaller alkoxy groups, as evidenced by comparative microsomal stability assays.

Table 2: Impact of Aromatic Substituents on Binding Affinity

Compound Substituent Target IC~50~ (nM)
4-Benzyl derivative C~6~H~5~CH~2~ mTOR 18 ± 2.1
4-Phenoxy derivative C~6~H~5~O- MAO-B 42 ± 3.8
4-Benzyloxy derivative C~6~H~5~CH~2~O- PI3Kγ 9 ± 1.3

The synergistic combination of these groups in this compound enables dual targeting of polar catalytic sites and hydrophobic subpockets. X-ray crystallography of analogous compounds shows the benzyloxybenzyl chain adopting a U-shaped conformation that wraps around α-helical domains in kinase targets.

Properties

IUPAC Name

4-benzyl-5-oxo-N-[(4-phenylmethoxyphenyl)methyl]morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c29-25-19-31-18-24(28(25)16-21-7-3-1-4-8-21)26(30)27-15-20-11-13-23(14-12-20)32-17-22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXGGZOLYIMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a synthetic compound belonging to the morpholine derivative class. Its complex structure features a morpholine ring substituted with various aromatic groups, which is characteristic of compounds with diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}. The structure includes:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Benzyloxy and benzyl groups : These aromatic substitutions contribute to the compound's lipophilicity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight368.44 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, potentially modulating enzyme activity or receptor binding. Morpholine derivatives have been shown to influence pathways involved in cell proliferation and apoptosis, suggesting a role in cancer therapeutics.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases, particularly cancer. It has been referenced in patents related to therapeutically active compounds, highlighting its potential in drug development. Additionally, studies on related compounds have shown promising results against Mycobacterium tuberculosis, indicating possible antimicrobial properties .

Case Studies and Research Findings

  • Anticancer Activity : A study exploring similar morpholine derivatives indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The specific pathways affected by this compound warrant further investigation .
  • Antimycobacterial Evaluation : Research involving a series of benzyloxy-benzyl derivatives demonstrated effective inhibition against M. tuberculosis, with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. This suggests that this compound may share similar antimicrobial properties .
  • In Silico Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound in drug discovery .

Table 2: Summary of Biological Activities

Activity TypeObservations/Results
AnticancerInduction of apoptosis; inhibition of cell proliferation
AntimycobacterialMIC comparable to isoniazid; selective toxicity
Enzyme ModulationPotential interaction with specific enzyme targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide can be contextualized by comparing it to analogous molecules (Table 1). Key differences in core structure, substituents, and stereochemistry influence their reactivity, solubility, and bioactivity.

Table 1: Structural Comparison of Selected Compounds

Compound Name (CAS No.) Core Structure Key Substituents Similarity Score
Target Compound (CAS 1235639-75-4) 5-Oxo-morpholine 4-Benzyl, N-(4-benzyloxybenzyl)carboxamide
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (106973-36-8) 5-Oxo-morpholine 4-Benzyl, 3-carboxylic acid (R-configuration) 0.97
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (106973-37-9) 5-Oxo-morpholine 4-Benzyl, 3-carboxylic acid (S-configuration) 0.97
4-Benzyl-2-hydroxymorpholin-3-one (287930-73-8) Morpholin-3-one 4-Benzyl, 2-hydroxy 0.72
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (88150-75-8) Butanoate ester Dioxoisoindolinyl ethoxy, 3-oxo 0.72
Methyl 1-benzylazetidine-2-carboxylate (18085-37-5) Azetidine 1-Benzyl, 2-carboxylate methyl ester 0.75

Enantiomeric Carboxylic Acid Derivatives (CAS 106973-36-8 and 106973-37-9)

  • Structural Similarities : Both enantiomers share the 4-benzyl-5-oxomorpholine-3-carboxylic acid backbone, differing only in stereochemistry at the morpholine ring’s chiral center.
  • Stereochemical differences may influence binding to chiral biological targets (e.g., enzymes or receptors), though experimental data on enantioselectivity are lacking.

4-Benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8)

  • Structural Differences : Replacement of the 3-carboxamide with a 2-hydroxy group and a morpholin-3-one core.
  • Functional Implications: The hydroxyl group introduces hydrogen-bonding capacity but reduces steric bulk compared to the 4-benzyloxybenzyl substituent.

Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8)

  • Structural Differences: A butanoate ester backbone with a dioxoisoindolinyl ethoxy side chain.
  • The dioxoisoindolinyl moiety may confer unique π-π interactions absent in the morpholine-based target compound.

Methyl 1-Benzylazetidine-2-carboxylate (CAS 18085-37-5)

  • Structural Differences : Azetidine (4-membered ring) instead of morpholine (6-membered ring).
  • Reduced conformational flexibility compared to morpholine derivatives may limit interactions with larger binding pockets.

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